molecular formula C23H24N4O6S B1192915 ITF3107

ITF3107

Cat. No.: B1192915
M. Wt: 484.53
InChI Key: MFTNXGQBTCUALX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HDAC6, a class IIb deacetylase, regulates critical cellular processes such as protein degradation, cell motility, and immune signaling . ITF3107 has shown efficacy in preclinical models of sepsis, where its selective inhibition of HDAC6 improved survival rates in lipopolysaccharide (LPS)-induced septic shock. In murine studies, this compound administration three hours post-LPS challenge replicated the survival benefits observed in HDAC6 knockout (KO) mice, highlighting its role in attenuating hyperinflammatory responses .

Properties

Molecular Formula

C23H24N4O6S

Molecular Weight

484.53

IUPAC Name

(S)-4-(2-(2-(3,4-dimethoxyphenyl)acetamido)-3-(thiazol-4-yl)propanamido)-N-hydroxybenzamide

InChI

InChI=1S/C23H24N4O6S/c1-32-19-8-3-14(9-20(19)33-2)10-21(28)26-18(11-17-12-34-13-24-17)23(30)25-16-6-4-15(5-7-16)22(29)27-31/h3-9,12-13,18,31H,10-11H2,1-2H3,(H,25,30)(H,26,28)(H,27,29)/t18-/m0/s1

InChI Key

MFTNXGQBTCUALX-SFHVURJKSA-N

SMILES

COC1=C(OC)C=C(CC(N[C@@H](CC2=CSC=N2)C(NC3=CC=C(C(NO)=O)C=C3)=O)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ITF3107;  ITF-3107;  ITF 3107

Origin of Product

United States

Comparison with Similar Compounds

Selectivity Profiles

ITF3107 belongs to the HDAC6-selective inhibitor class, contrasting with pan-HDAC inhibitors (e.g., vorinostat, panobinostat) that target multiple HDAC isoforms. The selectivity profile directly influences therapeutic outcomes:

Compound HDAC Isoform Selectivity Key Therapeutic Application Study Findings
This compound HDAC6-selective Sepsis, inflammatory diseases Improved survival in LPS-induced sepsis models; effects mirror HDAC6 KO mice
Pan-HDACi Broad (Class I, II, IV) Cancer, autoimmune disorders Reduces pro-inflammatory cytokines but risks hematological toxicity
Tubastatin A HDAC6-selective Neurodegeneration, inflammation Enhances acetylation of α-tubulin; limited systemic toxicity in preclinical models
ACY-1215 HDAC6-selective Multiple myeloma, solid tumors Synergizes with proteasome inhibitors; phase I/II trials ongoing

Key Insight : this compound’s HDAC6 specificity avoids the broad epigenetic modifications caused by pan-HDACi, which are associated with adverse effects like thrombocytopenia and fatigue.

Mechanistic and Efficacy Differences

  • Inflammatory Modulation: this compound and other HDAC6 inhibitors (e.g., Tubastatin A) reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) by targeting HDAC6-regulated pathways, such as NF-κB and STAT3 . Pan-HDACi exhibit broader immunomodulatory effects, including T-cell activation and MHC expression, which may exacerbate cytokine storms in sepsis .
  • Therapeutic Outcomes :

    • In murine sepsis models, this compound increased survival rates by 40–50%, comparable to genetic HDAC6 ablation .
    • Pan-HDACi, while effective in dampening inflammation, show variable survival benefits due to off-target effects on hematopoiesis and organ function.

Structural and Pharmacokinetic Comparison

Differences in pharmacokinetics (e.g., half-life, bioavailability) may arise from variations in substituent groups, influencing tissue penetration and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ITF3107
Reactant of Route 2
ITF3107

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.